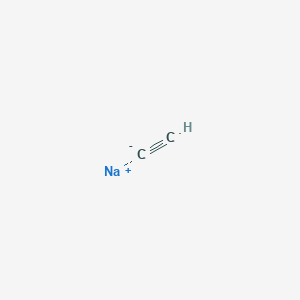

Sodium acetylide

Overview

Description

Sodium acetylide, also known as monosodium acetylide, is derived from acetylene by deprotonation using a sodium base, typically sodium amide . It is a white solid and is a gray to tan liquid when it is an 18-20% dispersion in xylenes .

Synthesis Analysis

Sodium acetylide can be produced by reacting acetylene with sodium in an inert liquid medium under specific temperature and chemical conditions . Another method involves the reaction of acetylene with sodium dispersed in mineral oil . The use of acetylides as nucleophiles is a common theme used in most organic textbooks as an introduction to retrosynthetic analysis .

Molecular Structure Analysis

Sodium acetylide has been characterized by neutron diffraction, which revealed an Na-C bond and an elongated C≡C bond of 1.27 Å, which is longer than the C≡C bond length in acetylene itself (1.204 Å) . The molecular formula of sodium acetylide is C2HNa .

Chemical Reactions Analysis

Sodium acetylide is reactive and can undergo various reactions. It can react with electrophiles, such as alkyl halides, in a process that replaces the halide and yields a new alkyne product . Acetylide anions can also add to aldehydes and ketones to form alkoxides, which, upon protonation, give propargyl alcohols .

Physical And Chemical Properties Analysis

Sodium acetylide has a molecular weight of 48.02 g/mol . It does not have any hydrogen bond donor count but has a hydrogen bond acceptor count of 1 .

Scientific Research Applications

Synthesis of Acetylenic Compounds

Sodium acetylide is a pivotal reagent in the synthesis of various acetylenic compounds. Its ability to act as a source of the acetylene (ethyn-1,2-diyl) group makes it invaluable in organic synthesis . Researchers utilize sodium acetylide to introduce acetylenic functionalities into molecules, which can lead to the development of pharmaceuticals, agrochemicals, and novel materials.

Production of Metallo-Addition Compounds

The compound is used to create metallo-addition compounds, which are complexes containing the acetylene molecule and an added metal compound . These complexes have significant applications in materials science and catalysis, where they can be used to create new types of catalysts or enhance the properties of materials.

Development of Primary Explosives

While not a primary explosive itself, sodium acetylide’s reactivity profile is studied to understand the properties of acetylides as a class of compounds. This research has implications for the development of safer and more stable primary explosives .

Mechanism of Action

Target of Action

Sodium acetylide primarily targets terminal alkynes . Terminal alkynes contain an “acidic” hydrogen, which can be substituted by a metal atom to form an acetylide anion . This acetylide anion is a good source of anionic carbon .

Mode of Action

Sodium acetylide interacts with its targets through a process known as alkylation . The acetylide anion, formed by removing the proton from the end carbon of a terminal alkyne, is a strong base and a strong nucleophile . Therefore, it can displace halides and other leaving groups in substitution reactions .

Biochemical Pathways

The primary biochemical pathway affected by sodium acetylide involves the reaction of acetylide ions with alkyl halides . This reaction is important as a method of extending a carbon chain .

Result of Action

The result of sodium acetylide’s action is the formation of a more highly substituted alkyne . This occurs as the acetylide anion displaces halide ions from 1º-alkyl halides in a substitution reaction .

Action Environment

The action of sodium acetylide is influenced by environmental factors. For instance, acetylides of alkali metals and salts of alkaline earths, which are reactive compounds, violently decompose in contact with water or even in contact with moisture in the air, releasing acetylene .

Safety and Hazards

Sodium acetylide is flammable and releases flammable gas when in contact with water . It may be fatal if swallowed and enters airways, harmful in contact with skin, and causes severe skin burns and eye damage . It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name |

sodium;ethyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H.Na/c1-2;/h1H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDZETWZUCDYMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#[C-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HNa | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50910044 | |

| Record name | Sodium ethyn-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

48.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Suspension in 82% xylene: Grey liquid with an aromatic odor; [Alfa Aesar MSDS] | |

| Record name | Sodium acetylide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17485 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1066-26-8 | |

| Record name | Sodium acetylide (Na(C2H)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium acetylide (Na(C2H)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium ethyn-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium acetylide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

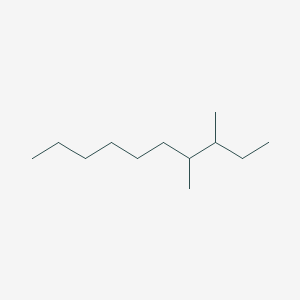

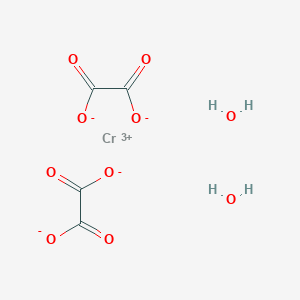

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[5.6]dodecane](/img/structure/B94616.png)